molecular formula C14H10ClF3N2 B1423894 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline CAS No. 1220027-90-6

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline

Cat. No. B1423894
CAS RN: 1220027-90-6
M. Wt: 298.69 g/mol
InChI Key: POEANEQEVYSCLJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients. They are synthesized through various methods, including Pd-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyridine ring with various substituents, including a trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethylpyridines participate in various chemical reactions. For instance, they can undergo Pd-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a boiling point of 50-55 °C and a density of 1.524 g/mL at 25 °C .

Scientific Research Applications

Agrochemicals

TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Pharmaceutical Industry

Several TFMP derivatives have been approved as pharmaceutical products. These compounds are used in the treatment of various diseases due to their pharmacological activities. The trifluoromethyl group is often a critical pharmacophore in these drugs .

Synthesis of Crop-Protection Products

TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine are used as chemical intermediates for synthesizing several crop-protection products. This highlights the importance of TFMP derivatives in developing new agrochemicals .

Veterinary Products

In addition to human pharmaceuticals, TFMP derivatives are also utilized in the veterinary industry . They form an essential part of the treatment regimen for various animal health issues, showcasing the versatility of TFMP compounds .

Clinical Trials

Many TFMP derivatives are currently undergoing clinical trials. Their potential as future pharmaceutical agents is being explored, which could lead to new treatments for a range of conditions .

Functional Materials

The development of organic compounds containing fluorine, such as TFMP derivatives, has led to advances in functional materials. These materials have applications in fields like electronics and catalysis, demonstrating the broad utility of TFMP derivatives .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause respiratory irritation, skin irritation, and serious eye irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEANEQEVYSCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165995
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220027-90-6
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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